8-Azido-2'-deoxyadenosine

Übersicht

Beschreibung

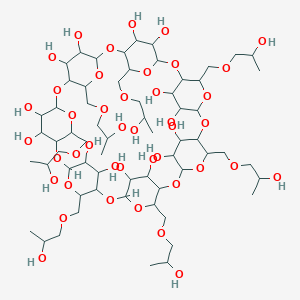

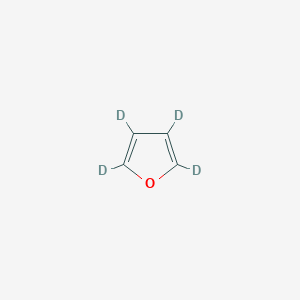

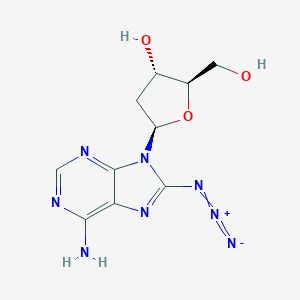

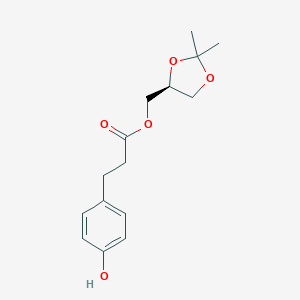

8-Azido-2'-deoxyadenosine is a modified nucleoside analog that has been synthesized and studied for its potential applications in nucleic acid chemistry. It is structurally characterized by the presence of an azido group at the 8th position of the adenine base, which is attached to a 2'-deoxyribose sugar.

Synthesis Analysis

The synthesis of 8-aza-2'-deoxyadenosine derivatives has been described in several studies. For instance, the synthesis of 8-aza-2'-deoxyadenosine and related nucleosides involves stereoselective glycosylation using the nucleobase anion. This process yields various regioisomeric protected 2'-deoxy-β-D-ribofuranosides with different glycosylation positions, which can be further treated to afford the desired aminonucleosides . Another study describes the synthesis of 8-aza-1,3-dideaza-2'-deoxyadenosine and benzotriazole ribonucleosides via nucleobase-anion glycosylation, which is also stereoselective and results in exclusive β-D-anomer formation .

Molecular Structure Analysis

The molecular structure of 8-azido-2'-deoxyadenosine and its derivatives is determined using various spectroscopic techniques, including UV, 13C-NMR, 1H-NMR, and 1D-NOE difference spectroscopy. These methods help in confirming the anomeric configuration and the position of glycosylation in the synthesized nucleosides .

Chemical Reactions Analysis

8-Azido-2'-deoxyadenosine can undergo chemical transformations under certain conditions. For example, it can be converted to 8-amino-2'-deoxyadenosine in aqueous solutions of ammonia and primary and secondary amines, which is a reaction of interest for the preparation of oligonucleotides carrying 8-aminoadenine . Additionally, the azido group in the nucleoside can act as a substrate for adenosine deaminase, although its regioisomers may not be deaminated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azido-2'-deoxyadenosine derivatives are influenced by their molecular structure. The unprotonated forms of some derivatives exhibit strong fluorescence, which can be useful for analytical purposes . The introduction of the azido group can also affect the thermal stability of oligonucleotides containing these modified nucleosides, as indicated by increased melting temperatures (Tm values) compared to those with deoxyadenosine .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

8-Azido-2'-deoxyadenosine is a significant compound in the synthesis of nucleoside derivatives. It can be transformed into 8-amino-2′-deoxyadenosine, which is important for creating oligonucleotides containing 8-aminoadenine (Frieden, Aviñó, & Eritja, 2003). Additionally, azide-bearing cofactor mimics have been synthesized from 8-Azido-2'-deoxyadenosine derivatives, demonstrating its utility in more complex biochemical applications (Comstock & Rajski, 2004).

Photoaffinity Labeling

This compound plays a vital role in photoaffinity labeling, particularly in studying DNA polymerases like terminal deoxynucleotidyl transferase. 8-Azido-2'-deoxyadenosine 5'-triphosphate, a derivative, is used to probe nucleotide binding sites, offering insights into the binding mechanisms and enzyme-substrate interactions (Evans & Coleman, 1989).

Oligonucleotide Synthesis

Its role in oligonucleotide synthesis is crucial. Oligonucleotides containing photoreactive nucleosides like 8-Azido-2'-deoxyadenosine are prepared for various biochemical studies. This showcases the compound's ability to be integrated into oligonucleotides for experimental purposes (Fàbrega, Güimil García, Díaz, & Eritja, 1998).

Polymer Studies

8-Azido-2'-deoxyadenosine also finds use in polymer studies, such as the synthesis of poly 2'-azido-2'-deoxyadenylic acid. This provides a means to explore the properties of nucleic acid polymers and their interactions (Ikehara, Fukui, & Kakiuchi, 1976).

Biochemical Probing

The compound is envisaged as a biochemical tool for probing DNA and protein methylation patterns, illustrating its potential in epigenetic research and drug discovery (Mai & Comstock, 2011).

Safety And Hazards

Zukünftige Richtungen

Azide-modified nucleosides like 8-Azido-2’-deoxyadenosine are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . They are expected to continue playing a significant role in the study of specific interactions of receptor molecules with their ligands by photoaffinity labeling .

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYYTRHMNNPRNR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azido-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)